6-Bromo-3-methylthieno[3,2-b]pyridine
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Overview
Description
6-Bromo-3-methylthieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNS. It is part of the thienopyridine family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a bromine atom at the 6th position and a methyl group at the 3rd position on the thieno[3,2-b]pyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylthieno[3,2-b]pyridine typically involves the bromination of 3-methylthieno[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 3-methylthieno[3,2-b]pyridine derivatives.
Coupling Reactions: Biaryl compounds are commonly formed.
Scientific Research Applications
6-Bromo-3-methylthieno[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Thienopyridine derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylthieno[3,2-b]pyridine is not fully elucidated. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes and receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar biological activities.
Thiazolo[3,2-a]pyridine: Known for its pharmacological properties.
Properties
IUPAC Name |
6-bromo-3-methylthieno[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-4-11-7-2-6(9)3-10-8(5)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHMXZJRLPYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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